Venadaparib
Overview
Description
Venadaparib, also known as IDX-1197, is a potent, selective, and orally active PARP inhibitor . It specifically inhibits PARP-1 and -2 enzymes . It prevents the repair of DNA single-strand breaks (SSB) and can be used for solid tumors research .
Molecular Structure Analysis
Venadaparib has a molecular formula of C23H23FN4O2 . The exact molecular structure is not provided in the search results, but it’s known that Venadaparib interacts with key amino acid residues of PARP-1 .Physical And Chemical Properties Analysis
Venadaparib has a molecular weight of 406.45 . It is a solid substance that is soluble in DMSO . It has favorable physicochemical properties .Scientific Research Applications
Reproductive Physiology : Venadaparib has been studied within the realm of reproductive physiology, focusing on aspects like fertility, steroidogenesis, estrus and ovulation, artificial insemination, and ovarian follicular development (Kase, 1965).
Cancer Treatment : It is a novel and potent PARP inhibitor that has shown promise in reducing tumor growth in patient-derived xenograft models, offering favorable physicochemical properties and improved safety profiles. Its potential as a next-generation PARP inhibitor is suggested by its efficacy and safety improvements (Lee et al., 2023). A first-in-human dose-finding study indicated a 16% objective response rate and a 47% clinical benefit rate in patients with advanced solid tumors, highlighting its potential for broader clinical applications (Kim et al., 2021).
Comparative Effectiveness : When compared to other PARP inhibitors like Veliparib and Olaparib, it shows potential in treating sporadic ovarian, breast, and pancreatic cancer alone or in combination with chemotherapy (de Soto, 2011). Olaparib, in particular, has been efficacious in treating advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations and has shown antitumor activity in cancers associated with these mutations (Audeh et al., 2010; Fong et al., 2009).
Combination Therapies : Studies have also explored combining PARP inhibitors with other treatments, like EP-100 with olaparib for ovarian cancer, demonstrating decreased viability of cancer cells and reduced tumor growth (Ma et al., 2019), and combining cediranib and olaparib to improve progression-free survival in women with recurrent platinum-sensitive ovarian cancer compared to olaparib monotherapy (Liu et al., 2014).
Other Clinical Applications : Beyond cancer treatment, gonadotropin hormone analogs like those related to Venadaparib have been used in assisted reproductive therapies, infertility disorders, and potentially in contraception, polycystic ovary syndrome, and cancer treatment (Anderson et al., 2018; Conn & Crowley, 1991).
Mechanism of Action
Future Directions
Venadaparib is under clinical development targeting multiple solid tumors as a monotherapy (including maintenance) and for combination with other anti-cancer agents . Phase Ib/IIa studies on the efficacy and safety of Venadaparib have been initiated . It’s suggested as a next-generation PARP inhibitor .
properties
IUPAC Name |
4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQAYKYNYRCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Venadaparib | |
CAS RN |
1681017-83-3 | |
Record name | Venadaparib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venadaparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VENADAPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.